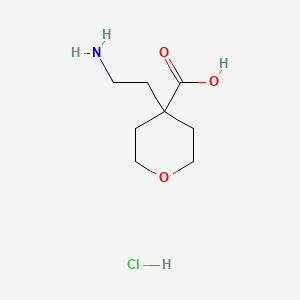
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl. It is known for its unique structure, which includes an oxane ring substituted with an aminoethyl group and a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method includes the use of protecting groups for amines, such as carbamates, which can be installed and removed under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s activity and stability .
Comparación Con Compuestos Similares
- 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
- 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Comparison: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groupsSimilar compounds may have different substitution patterns or functional groups, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)oxane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c9-4-1-8(7(10)11)2-5-12-6-3-8;/h1-6,9H2,(H,10,11);1H |
Clave InChI |
ZWFVNFFOJCTILK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CCN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)

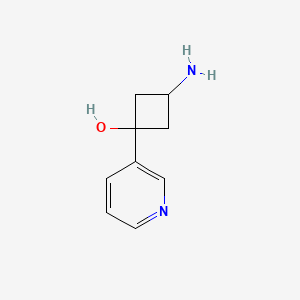
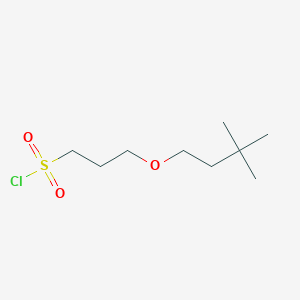
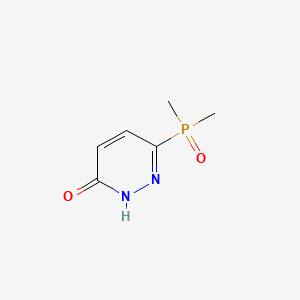
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
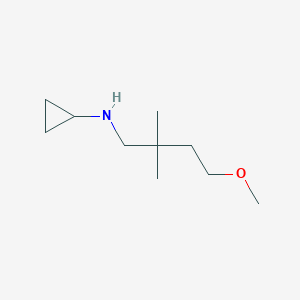

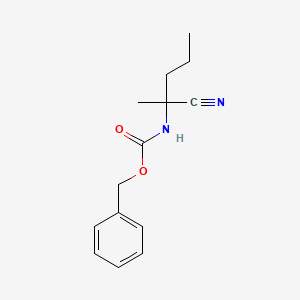
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)

